(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C11H16BNO6S and its molecular weight is 301.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to form reversible covalent bonds with proteins, enzymes, and other biological targets, which can lead to changes in the function of these targets .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Pharmacokinetics
The bioavailability of boronic acids can be influenced by factors such as their pKa, lipophilicity, and the presence of transporters in the body .
Result of Action
The effects would depend on the specific biological targets and pathways that the compound interacts with .
Action Environment
The action, efficacy, and stability of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other compounds or enzymes . For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases and kinase enzymes, which are crucial in various cellular processes. The boronic acid group in this compound forms reversible covalent bonds with the active site serine residues of serine proteases, leading to enzyme inhibition. Additionally, the morpholinosulfonyl group enhances the compound’s binding affinity and specificity towards target enzymes .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting serine proteases and kinases, this compound can modulate signaling pathways that are critical for cell proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on gene expression can lead to changes in the expression levels of various genes involved in metabolic processes and cellular stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with the hydroxyl groups of serine residues in the active sites of enzymes, leading to enzyme inhibition. This interaction is crucial for the compound’s ability to inhibit serine proteases and kinases. Additionally, the morpholinosulfonyl group enhances the compound’s binding affinity and specificity, ensuring effective inhibition of target enzymes. These interactions result in changes in enzyme activity, which subsequently affect cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert atmosphere conditions at temperatures between 2-8°C . Prolonged exposure to higher temperatures or reactive environments can lead to degradation, which may affect its efficacy in biochemical assays. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its inhibitory effects on target enzymes over extended periods, although the extent of inhibition may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including cellular toxicity and organ damage. Studies have identified threshold doses beyond which the compound’s adverse effects become pronounced. It is crucial to determine the optimal dosage that maximizes the compound’s inhibitory effects while minimizing toxicity in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s boronic acid group can participate in metabolic reactions that involve the formation and cleavage of covalent bonds with biomolecules. These interactions can affect metabolic flux and alter the levels of specific metabolites. Additionally, this compound can influence the activity of enzymes involved in metabolic pathways, leading to changes in metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, allowing it to reach its target sites within cells. Once inside the cells, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are crucial for the compound’s efficacy in biochemical assays and therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals that are recognized by cellular machinery. Additionally, post-translational modifications, such as phosphorylation or acetylation, can influence the compound’s localization and activity within cells. These factors are essential for understanding the compound’s effects on cellular function and its potential therapeutic applications .
Properties
CAS No. |
871333-02-7 |
---|---|
Molecular Formula |
C11H16BNO6S |
Molecular Weight |
301.13 g/mol |
IUPAC Name |
(3-methoxy-5-morpholin-4-ylsulfonylphenyl)boronic acid |
InChI |
InChI=1S/C11H16BNO6S/c1-18-10-6-9(12(14)15)7-11(8-10)20(16,17)13-2-4-19-5-3-13/h6-8,14-15H,2-5H2,1H3 |
InChI Key |
SSOACLYCMHIOGQ-UHFFFAOYSA-N |
SMILES |
B(C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOCC2)(O)O |
Canonical SMILES |
B(C1=CC(=CC(=C1)S(=O)(=O)N2CCOCC2)OC)(O)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.